Procyazine

Übersicht

Beschreibung

Procyazine, also known as Periciazine, is a phenothiazine used with other medications to treat aggressiveness, impulsiveness, and hostility associated with psychiatric conditions such as schizophrenia . It is a sedative phenothiazine with weak antipsychotic properties .

Molecular Structure Analysis

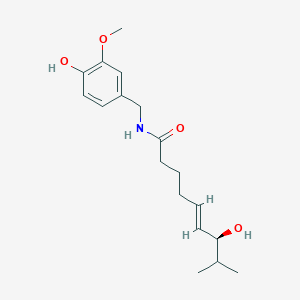

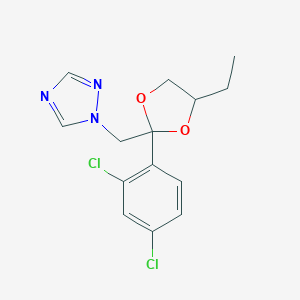

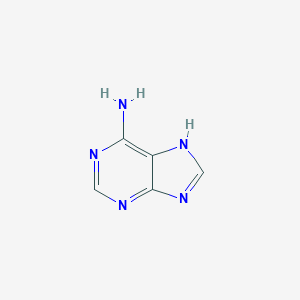

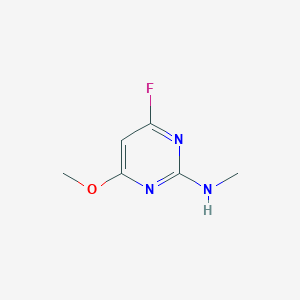

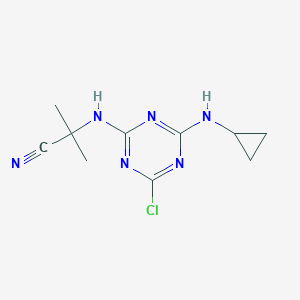

This compound has a molecular formula of C10H13ClN6 and a molecular weight of 252.7034 . It contains a total of 31 bonds, including 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 2 secondary amines (aromatic), and 1 nitrile (aliphatic) .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 252.7034 . The specific physical and chemical properties of this compound are not detailed in the search results.

Wissenschaftliche Forschungsanwendungen

Neuropathic Pain Alleviation

Procyclidine and ethopropazine, including Procyazine, have been investigated for their ability to alleviate neuropathic pain. In a study involving rats with a sciatic nerve ligation model, this compound demonstrated dose-dependent alleviation of thermal hyperalgesia. This effect was enhanced when combined with an alpha(2) adrenergic agonist, offering effective and long-lasting relief without neurotoxic or behavioral side effects (Jevtovic-Todorovic et al., 2003).

Herbicidal Action

This compound has been studied for its impact on photochemical reactions in plants. A study examining its effects on isolated pea chloroplasts found that this compound inhibits electron transport but does not uncouple photophosphorylation. This inhibition occurs primarily on the reducing side of photosystem II, suggesting this compound's potential as a herbicide (Brewer et al., 1979).

Agricultural Applications

Field studies have evaluated soybeans as a potential rescue crop following this compound application. Despite some visible injury and stand reductions, soybean yields were not significantly reduced when planted three weeks after this compound application, highlighting its potential utility in agricultural settings (Brewer & Slife, 1979).

Understanding Chloroplast Alterations

This compound has been used to study chloroplast membrane alterations in Amaranthus retroflexus biotypes. The research compared the effectiveness of this compound with other herbicides in controlling the growth of redroot pigweed. The study provided insights into the herbicide resistance mechanism at the chloroplast level (Arntzen et al., 1979).

Environmental Persistence

The persistence and movement of this compound in soil under field conditions were studied to understand its environmental impact. The herbicides showed relatively short persistence in soil, with the majority of the residue confined to the surface layer. This research is crucial for assessing the environmental safety of this compound usage (Yoo et al., 1981).

Wirkmechanismus

Target of Action

Procyazine, also known as Periciazine , is a phenothiazine of the piperidine group . It primarily targets the alpha adrenergic receptors and the D(1) dopamine receptor . These receptors play a crucial role in the regulation of neurotransmission, affecting mood and behavior.

Mode of Action

This compound interacts with its targets by producing what has been described as a central adrenergic blockade . This means it inhibits the function of the alpha adrenergic receptors and antagonizes the D(1) dopamine receptor . This interaction results in a reduction of pathologic arousal and affective tension in some psychotic patients .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway. By antagonizing the D(1) dopamine receptor, this compound disrupts the normal functioning of this pathway, leading to its antipsychotic effects . Additionally, this compound has been found to inhibit electron transport in the photosystem II of chloroplasts, suggesting an impact on the photosynthetic pathway .

Result of Action

At the molecular level, this compound’s antagonism of the D(1) dopamine receptor and alpha adrenergic receptors leads to a decrease in the overactivity of these pathways, which is often associated with psychotic conditions . At the cellular level, this compound has been found to inhibit electron transport in isolated chloroplasts .

Action Environment

Environmental factors can influence the action of this compound. For instance, the partitioning of this compound from the aqueous phase of a reaction solution into the highly hydrophobic environment within the chloroplast membrane can affect its inhibitory nature

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Procyazine is a crystalline solid and its biochemical role primarily involves inhibiting electron transport . It interacts with the photosystem II in chloroplasts, specifically affecting the electron transfer step between the primary electron acceptor (Q) and the plastoquinone pool of the electron transport chain .

Cellular Effects

In cellular processes, this compound has been observed to inhibit electron transport but does not uncouple photophosphorylation . This inhibition impacts the reducing side of photosystem II, affecting the overall photosynthetic process within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the photosystem II of chloroplasts . It inhibits the electron transfer between the primary electron acceptor and the plastoquinone pool, thereby affecting the photosynthetic electron transport chain .

Temporal Effects in Laboratory Settings

The effects of this compound on electron transport in isolated chloroplasts have been observed to be time-dependent . This is due to the slower partitioning of this compound from the aqueous phase of the reaction solution into the hydrophobic environment within the chloroplast membrane .

Metabolic Pathways

Given its role in inhibiting electron transport in photosystem II, it likely interacts with enzymes involved in photosynthesis .

Transport and Distribution

This compound’s transport and distribution within cells and tissues are linked to its partitioning from the aqueous phase of the reaction solution into the hydrophobic environment within the chloroplast membrane .

Subcellular Localization

This compound’s subcellular localization is primarily within the chloroplasts, where it interacts with photosystem II . Its effects on activity or function within specific compartments or organelles would be related to its role in inhibiting electron transport within the photosynthetic process .

Eigenschaften

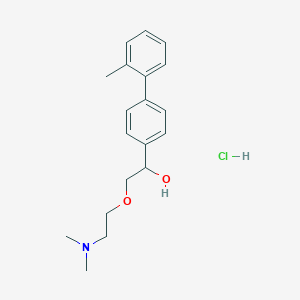

IUPAC Name |

2-[[4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN6/c1-10(2,5-12)17-9-15-7(11)14-8(16-9)13-6-3-4-6/h6H,3-4H2,1-2H3,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZNHSBFPPFULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)NC1=NC(=NC(=N1)NC2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034844 | |

| Record name | Procyazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32889-48-8 | |

| Record name | Cycle | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32889-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyazine [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032889488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCYAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLT2TR0PUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of procyazine?

A1: this compound is a herbicide that belongs to the triazine class. [] It acts by inhibiting photosynthesis in susceptible plants. Specifically, it binds to the D1 protein in the photosystem II complex located in the chloroplast thylakoid membranes. [] This binding blocks electron transport between the primary electron acceptor (Q) and the plastoquinone pool, ultimately disrupting the photosynthetic process and leading to plant death. [, ]

Q2: How does this compound's structure influence its activity?

A2: Triazine herbicides like this compound share a common structural feature: a substituted 1,3,5-triazine ring. The specific substituents on this ring influence the herbicide's binding affinity to the D1 protein and, consequently, its potency. Studies comparing this compound with other triazines like atrazine and cyanazine reveal that differences in their side chains affect their ability to penetrate chloroplast membranes and their inhibitory potentials. [, ] For example, this compound's cyclopropylamino group contributes to its slower partitioning into chloroplast membranes compared to atrazine. []

Q3: Is there evidence of resistance to this compound in weeds?

A3: Yes, research has identified triazine-resistant biotypes of certain weeds, such as Amaranthus retroflexus (redroot pigweed). [] These resistant biotypes exhibit modifications in their chloroplast D1 protein, specifically at the herbicide's binding site. This altered binding site reduces this compound's ability to bind and inhibit photosystem II activity. Interestingly, these resistant biotypes often exhibit cross-resistance to other triazine herbicides but remain susceptible to herbicides with different modes of action, like diuron. []

Q4: What are the environmental implications of this compound use?

A4: this compound, when applied to agricultural fields, can potentially leach into surrounding environments, including tile drainage systems. Studies monitoring its presence in soil and water samples following field application have detected it in tile drainage water at concentrations ranging from 2 to 111 ng/L. [] While it exhibits a relatively short persistence in soil with a half-life of approximately 13 days, understanding its movement and potential impact on non-target organisms is crucial for responsible use. []

Q5: Are there any known alternatives to this compound for weed control?

A5: While this compound offers effective weed control in certain crops like corn (Zea mays), [] exploring alternative herbicides is essential for managing potential resistance and minimizing environmental impact. Research highlights other herbicide options for specific weed species and soil types. For instance, alachlor, EPTC, and vernolate, applied preplant and incorporated into the soil, provided effective control for various weed species without harming sweet corn. [] The choice of alternative herbicides should be based on factors like the target crop, weed spectrum, soil characteristics, and potential environmental risks.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.